molecular formula C17H13N3O3 B2366838 (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one CAS No. 861209-05-4

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one

Cat. No.: B2366838
CAS No.: 861209-05-4
M. Wt: 307.309
InChI Key: LDCXBBXPOGKZDJ-CMDGGOBGSA-N
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Description

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitrophenyl group and a propenone moiety, which are connected through a conjugated double bond system. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the methyl group: The methylation of the imidazo[1,2-a]pyridine core can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the propenone moiety: This involves the condensation of the methylimidazo[1,2-a]pyridine with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the (E)-propenone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[1,2-a]pyridine: Lacks the nitrophenyl and propenone moieties.

    3-nitrobenzaldehyde: Lacks the imidazo[1,2-a]pyridine core.

    (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one: Lacks the nitrophenyl group.

Uniqueness

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one is unique due to the combination of the imidazo[1,2-a]pyridine core, the nitrophenyl group, and the (E)-propenone linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-12-17(19-10-3-2-7-16(19)18-12)15(21)9-8-13-5-4-6-14(11-13)20(22)23/h2-11H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXBBXPOGKZDJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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